molecular formula C20H25NO6 B13821706 6-Oxoestriol (carboxymethyl)oxime

6-Oxoestriol (carboxymethyl)oxime

Cat. No.: B13821706
M. Wt: 375.4 g/mol
InChI Key: HXNCOPXZMVYOSZ-WJHISOIHSA-N
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Preparation Methods

The synthesis of 6-Oxoestriol (carboxymethyl)oxime involves the reaction of estriol with carboxymethyl oxime. The process typically includes the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Oxoestriol (carboxymethyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the oxime group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Oxoestriol (carboxymethyl)oxime has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxoestriol (carboxymethyl)oxime involves its interaction with estrogen receptors. The compound binds to estrogen receptors, mimicking the effects of natural estrogens. This interaction activates specific signaling pathways, including the protein kinase C pathway, leading to various cellular responses. The compound’s ability to stimulate the release of secreted amyloid precursor protein α (sAPPα) and decrease amyloid-β protein (Aβ) generation has been studied in the context of Alzheimer’s disease .

Comparison with Similar Compounds

6-Oxoestriol (carboxymethyl)oxime can be compared with other similar compounds, such as:

    β-Estradiol 6-(O-carboxymethyl)oxime: Similar in structure and function, but with slight differences in molecular configuration and binding properties.

    Estriol: The parent compound, which lacks the carboxymethyl oxime group.

    Estrone: Another estrogen compound with different functional groups and biological activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct binding properties and biological effects .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(E)-[(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16+/t12-,13-,15+,17-,19+,20+/m1/s1

InChI Key

HXNCOPXZMVYOSZ-WJHISOIHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O

Origin of Product

United States

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